molecular formula C6H5ClN2O2 B6150797 4-chloro-6-methylpyrimidine-2-carboxylic acid CAS No. 933739-23-2

4-chloro-6-methylpyrimidine-2-carboxylic acid

Cat. No.: B6150797
CAS No.: 933739-23-2
M. Wt: 172.57 g/mol
InChI Key: YTZZKCSUEQIWAU-UHFFFAOYSA-N
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Description

4-chloro-6-methylpyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methylpyrimidine-2-carboxylic acid typically involves the chlorination of 6-methylpyrimidine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrimidine-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at position 6 can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include 4-amino-6-methylpyrimidine-2-carboxylic acid or 4-thio-6-methylpyrimidine-2-carboxylic acid.

    Oxidation Reactions: Products include 4-chloro-6-formylpyrimidine-2-carboxylic acid.

    Reduction Reactions: Products include 4-chloro-6-methylpyrimidine-2-methanol.

Scientific Research Applications

4-chloro-6-methylpyrimidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-6-methylpyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-methylpyrimidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

4-chloro-6-methylpyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

933739-23-2

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(7)9-5(8-3)6(10)11/h2H,1H3,(H,10,11)

InChI Key

YTZZKCSUEQIWAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)Cl

Purity

95

Origin of Product

United States

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